molecular formula C7H6BrNO3 B1629381 5-Bromo-2-methyl-3-nitrophenol CAS No. 864550-41-4

5-Bromo-2-methyl-3-nitrophenol

Cat. No. B1629381
M. Wt: 232.03 g/mol
InChI Key: KDUWLYPHIKTHCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 5-Bromo-2-methyl-3-nitrophenol, there are related compounds that have been synthesized. For instance, the synthesis method of 5-bromo-2-methoxyphenol involves three steps of reactions: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

The compound “5-Bromo-2-methyl-3-nitrophenol” has been studied for its potential as an inhibitor of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate metabolism . Inhibitors of these enzymes can be used in the management of type II diabetes mellitus (T2DM), a metabolic disorder characterized by sustained high levels of glucose in the blood .

Methods of Application or Experimental Procedures

A series of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones were synthesized and characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques . The compounds were then evaluated through enzymatic assays in vitro for inhibitory effect against α-glucosidase and α-amylase activities .

Results or Outcomes

Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . Some derivatives showed the capability to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli . Molecular docking was performed on the most active derivatives to predict the hypothetical protein–ligand binding modes into the α-glucosidase and α-amylase binding sites .

properties

IUPAC Name

5-bromo-2-methyl-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-6(9(11)12)2-5(8)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUWLYPHIKTHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646177
Record name 5-Bromo-2-methyl-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-3-nitrophenol

CAS RN

864550-41-4
Record name 5-Bromo-2-methyl-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864550-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Guttormsen - 2014 - munin.uit.no
The Breitfussins are a series of closely related heterocyclic compounds originated from the marine organism Thelia Breitfussi. The core is a 5(indol-3-yl)-2-(pyrrol-2-yl)oxazole, which …
Number of citations: 0 munin.uit.no

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